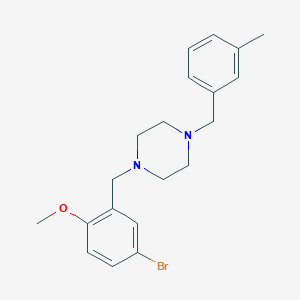
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006, and it is a potent inhibitor of several protein kinases.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide involves the inhibition of several protein kinases, including Raf kinase and VEGFR. This inhibition leads to the suppression of tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has several biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of several proteins involved in tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the proliferation of endothelial cells.
実験室実験の利点と制限
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has several advantages for lab experiments. This compound is a potent inhibitor of several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. BAY 43-9006 has also been shown to be effective in vivo, which makes it a useful compound for testing in animal models. However, the synthesis of this compound is complex and requires expertise in organic chemistry. In addition, the use of this compound in lab experiments requires careful consideration of its potential toxicity and side effects.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the role of BAY 43-9006 in combination therapy with other drugs. Additionally, the use of this compound in the treatment of other diseases, such as autoimmune disorders, may also be explored. Finally, the development of new synthetic methods for the production of this compound may also be an area of future research.
Conclusion:
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a chemical compound that has shown great potential for the treatment of cancer and other diseases. This compound is a potent inhibitor of several protein kinases, and it has been extensively studied for its mechanism of action and physiological effects. The synthesis of this compound is complex and requires expertise in organic chemistry. In addition, the use of this compound in lab experiments requires careful consideration of its potential toxicity and side effects. There are several future directions for the study of BAY 43-9006, including the development of more potent and selective inhibitors of protein kinases and the investigation of its use in combination therapy with other drugs.
合成法
The synthesis of N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide involves several steps, including the condensation of 3-bromophenylboronic acid with 6-nitro-1,3-benzodioxole-5-carbaldehyde to form an intermediate compound. This intermediate is then reacted with cyanoacetic acid to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit several protein kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis. BAY 43-9006 has been tested in clinical trials for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
特性
IUPAC Name |
(E)-N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-12-2-1-3-13(6-12)20-17(22)11(8-19)4-10-5-15-16(26-9-25-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPNPVFBJEXQS-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6121063.png)
![N-[(2-chlorophenyl)sulfonyl]-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B6121067.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6121078.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)

![2,2'-[1,5-naphthalenediylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B6121098.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)